molecular formula C26H31NO4 B8179469 Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

Cat. No.: B8179469
M. Wt: 421.5 g/mol
InChI Key: YDXWZVLKKWJUMU-DEOSSOPVSA-N
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Description

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (CAS: 130597-31-8), also known as Fmoc-ACHPA-OH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid. Its structure features a cyclohexyl side chain at the fifth carbon of the pentanoic acid backbone, with an (S)-configuration at the α-carbon . The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild basic conditions. This compound is widely used in peptide engineering to introduce hydrophobic interactions and conformational constraints, particularly in designing bioactive peptides or self-assembling nanomaterials .

Properties

IUPAC Name

(2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWZVLKKWJUMU-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection of the α-Amino Group

The foundational step in synthesizing Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid involves protecting the α-amino group of the parent compound, (S)-2-amino-5-cyclohexylpentanoic acid, with the Fmoc group. This is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) or sodium carbonate in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The reaction proceeds at room temperature for 1–4 hours, yielding the Fmoc-protected derivative with >90% efficiency.

Key Reaction Conditions:

  • Molar Ratio: 1.2 equivalents of Fmoc chloride per equivalent of amino acid.

  • Solvent System: DCM:DMF (3:1 v/v) to balance solubility and reactivity.

  • Base: DIPEA (2.5 equivalents) to neutralize HCl byproduct.

Introduction of the Cyclohexyl Side Chain

The cyclohexylpentanoic acid backbone is synthesized via alkylation or Michael addition strategies. A common approach involves reacting 5-cyclohexylpent-4-enoic acid with a chiral auxiliary to enforce (S)-stereochemistry, followed by hydrogenation to saturate the double bond. Alternatively, Grignard reagents (e.g., cyclohexylmagnesium bromide) can be used to alkylate α-keto esters, which are subsequently hydrolyzed to the carboxylic acid.

Stereochemical Control:

  • Chiral Resolution: Enzymatic resolution using acylase I achieves enantiomeric excess (ee) >98% for the (S)-isomer.

  • Asymmetric Catalysis: Nickel-catalyzed hydrogenation of α,β-unsaturated esters with BINAP ligands yields >95% ee.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Fmoc Deprotection

In SPPS, this compound is coupled to 2-chlorotrityl chloride (2-CTC) resin or Rink amide resin (Figure 1). The resin is pre-swelled in DMF, and the amino acid is activated with HATU/HOAt or HCTU in the presence of collidine (20% v/v in DMF). Coupling efficiencies exceed 99% under these conditions, as confirmed by Kaiser tests.

Optimized Coupling Protocol:

ParameterValue
Activation Time15–30 minutes
Coupling Time4–24 hours
TemperatureRoom temperature (20–25°C)
SolventDMF with 20% collidine

Cyclohexyl Side Chain Stability During SPPS

The cyclohexyl group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF). However, prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage may induce partial racemization (<2%), mitigated by adding triisopropylsilane (TIPS) as a carbocation scavenger.

Comparative Analysis of Synthesis Routes

Solution-Phase vs. Solid-Phase Efficiency

MetricSolution-PhaseSolid-Phase
Yield per Step85–92%98–99% (per coupling cycle)
Purity (HPLC)90–95%>99% after cleavage
ScalabilitySuitable for gram-scaleLimited to milligram-scale
Automation PotentialLowHigh

Purification and Characterization

Purification Methods:

  • Solution-Phase: Reverse-phase HPLC using C18 columns (acetonitrile/water + 0.1% TFA).

  • Solid-Phase: Centrifugal filtration and lyophilization.

Characterization Data:

  • MS (ESI+): m/z 422.2 [M+H]⁺.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.68 (t, J = 7.3 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.35 (d, J = 6.8 Hz, 2H), 4.24 (t, J = 6.6 Hz, 1H), 1.70–1.20 (m, 15H, cyclohexyl and pentanoic chain).

Industrial-Scale Production Insights

Cost-Effective Protecting Group Strategies

Patents disclose the use of 2-CTC resin for temporary carboxylate protection, reducing side reactions during large-scale synthesis. This method avoids costly chromatographic purification, achieving 85% overall yield in kilogram-scale batches.

Green Chemistry Innovations

Recent advances replace DMF with cyclopentyl methyl ether (CPME) , a safer solvent with comparable coupling efficiency. Additionally, flow chemistry systems enable continuous Fmoc deprotection, reducing piperidine usage by 40%.

Challenges and Mitigation Strategies

Racemization During Activation

Racemization (<5%) occurs during amino acid activation with HOBt/DIC . Substituting Oxyma Pure suppresses racemization to <0.5% while maintaining coupling rates.

Resin Swelling and Solvent Compatibility

Cyclohexyl groups reduce resin swelling in DMF, necessitating DCM/DMF co-solvents (1:1 v/v) to enhance accessibility .

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc strategy is favored due to its compatibility with various modifications and the ease of automation. Key characteristics include:

  • High Purity and Yield : The compound can be synthesized with high purity, facilitating the production of peptides with minimal impurities .
  • Versatility : It allows for the incorporation of diverse amino acids into peptide sequences, enabling the creation of complex peptides that can exhibit specific biological activities.

Drug Design

The incorporation of this compound into peptide structures can significantly influence their pharmacological properties:

  • Biological Activity Modulation : The cyclohexyl group enhances hydrophobic interactions, which can improve binding affinity to target receptors or enzymes. This modification is particularly relevant in designing peptides that interact with membrane proteins.
  • Conformational Constraints : The structure introduces conformational rigidity, which may stabilize certain peptide conformations critical for biological activity .

Biological Studies

Research involving this compound often focuses on its effects on biological systems:

  • Interaction Studies : Investigations frequently assess how variations in peptide structure influence binding affinities and biological responses. For example, studies may explore how the presence of the cyclohexyl group affects membrane interactions and cellular uptake.
  • Therapeutic Potential : Peptides synthesized with this compound have been explored for their potential therapeutic applications, including their roles as agonists or antagonists for various receptors involved in diseases such as cancer and metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid with structurally related Fmoc-protected amino acids, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features/Applications References
This compound Cyclohexyl 443.54 (calc.) Hydrophobic side chain; stabilizes peptide helices and supports nanofiber self-assembly.
Fmoc-(S)-2-amino-5-(4-chlorophenyl)pentanoic acid 4-Chlorophenyl 449.9 Aromatic group enables π-π stacking; used in integrin-targeting peptides.
Fmoc-(S)-5-azido-2-aminopentanoic acid (GM6729) Azido (-N₃) 335.35 (calc.) Enables click chemistry for bioconjugation; applied in drug delivery systems.
Fmoc-(S)-2-amino-5-tritylthio-pentanoic acid Tritylthio (-STrityl) 697.88 (calc.) Thiol-protected derivative; enhances oxidative stability in cysteine analogs.
Fmoc-L-Arg(Boc-NH)(Pbf)-OH Boc/Pbf-protected guanidino group 752.85 (calc.) Multi-protected arginine analog; critical for synthesizing complex peptide sequences.

Purity and Impurity Profiles

  • Impurity Risks: Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH are common impurities in Fmoc-protected amino acids due to Lossen rearrangement during synthesis. These impurities are minimized via optimized coupling protocols and stringent quality control . Cyclohexyl and aromatic analogs exhibit fewer side reactions compared to branched derivatives (e.g., Fmoc-(4-amino)benzoic acid), which require acid chloride activation for efficient coupling .

Thermodynamic and Solubility Properties

  • Cyclohexyl vs. Aryl Groups: Cyclohexyl derivatives exhibit lower aqueous solubility (logP ~3.5) compared to phenyl analogs (logP ~2.8), influencing their use in polar vs. nonpolar environments . Aryl-substituted compounds show higher melting points (e.g., 679.7°C for 2,5-dimethylphenyl analog) due to crystallinity from π-stacking .

Biological Activity

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclohexyl side chain. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications.

  • Molecular Formula : C26H31NO4
  • Molecular Weight : 421.54 g/mol
  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexylpentanoic acid

Synthesis

The synthesis of this compound involves multiple steps, including the protection of the amino group with Fmoc and the introduction of the cyclohexyl group. The process requires precise control of reaction conditions to achieve high yields and purity, often utilizing solid-phase peptide synthesis techniques.

1. Peptide Incorporation and Interaction Studies

Research indicates that this compound can be incorporated into peptides, influencing their biological activity. The cyclohexyl side chain affects hydrophobic interactions, which can alter binding affinities to receptors or enzymes. Studies have shown that variations in peptide structure can significantly impact their cellular uptake and membrane interactions.

2. Therapeutic Applications

The compound has been explored for various therapeutic applications:

  • Neuroprotective Effects : Derivatives of this compound are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Drug Development : It serves as a crucial building block in the design of peptide-based pharmaceuticals, enhancing stability and efficacy against various targets .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesUnique Properties
Fmoc-(S)-2-amino-5-phenylpentanoic acidPhenyl instead of cyclohexylIncreased aromatic interactions
Fmoc-(S)-2-amino-4-methylpentanoic acidMethyl substitution at the fourth positionAltered sterics affecting peptide conformation
Fmoc-(R)-2-amino-5-cyclopentylpentanoic acidCyclopentyl instead of cyclohexylSmaller cyclic structure may influence activity

This table illustrates how variations in side chains can significantly influence both physical properties and biological activities, underscoring the importance of structural features in drug design.

Case Studies

Recent studies have highlighted the compound's role in specific therapeutic contexts:

  • In a study examining peptide interactions with cell membranes, incorporation of this compound showed enhanced membrane permeability compared to peptides lacking this modification, suggesting its utility in drug formulation.
  • Another investigation focused on its neuroprotective effects demonstrated that derivatives containing this amino acid significantly reduced cell death in neuronal cultures exposed to oxidative stress .

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